molecular formula C15H19N3O3S B6575899 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1203238-99-6

2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B6575899
CAS No.: 1203238-99-6
M. Wt: 321.4 g/mol
InChI Key: PIGPJXXNHSAUCN-UHFFFAOYSA-N
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Description

The compound 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide (CAS: 1203034-70-1, molecular formula: C₁₃H₁₆N₄O₂S, molecular weight: 292.36 g/mol) is a heterocyclic organic molecule featuring a thiazole core substituted with methyl groups at positions 2 and 2. A carboxamide group at position 5 of the thiazole ring is linked via a propyl chain to a 6-oxo-1,6-dihydropyridazin-1-yl moiety . This compound is commercially available (Catalog No. BK51017) in varying quantities, with pricing ranging from $8/1g to $11/25g .

Properties

IUPAC Name

2,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-12-6-7-14(13(2)11-12)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGPJXXNHSAUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide group through the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the pyridazinone moiety, often involving cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyridazinone moiety may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The thiazole-5-carboxamide core distinguishes this compound from structurally related sulfonamide derivatives (e.g., benzene sulfonamides). Sulfonamides typically exhibit stronger hydrogen-bonding capabilities due to their sulfonyl group, whereas carboxamides offer moderate polarity and conformational flexibility. For instance, replacing the thiazole with a benzene sulfonamide (as implied in the query) would significantly alter solubility and target-binding kinetics.

Linker and Substituent Variations

  • Propyl Linker: The three-carbon chain between the thiazole and pyridazinone rings balances flexibility and rigidity. Shorter linkers (e.g., methyl or ethyl) might restrict conformational freedom, while longer chains (e.g., butyl) could reduce metabolic stability.
  • Pyridazinone Ring: The 6-oxo-1,6-dihydropyridazin-1-yl group is a common motif in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. Comparatively, pyridazine analogs lacking the keto group (e.g., fully aromatic pyridazines) exhibit reduced polarity and altered binding affinities .

Pharmacological and Physicochemical Properties

While specific activity data for this compound are unavailable, analogs with similar frameworks have been explored in medicinal chemistry:

Compound Class Key Features Potential Applications
Thiazole carboxamides Moderate solubility, flexible linker Kinase inhibition, antimicrobial agents
Benzene sulfonamides High polarity, strong H-bonding Carbonic anhydrase inhibitors, diuretics
Pyridazinone derivatives Rigid, planar structure Cardiovascular drugs, PDE inhibitors

Methodological Considerations for Structural Analysis

The compound’s crystallographic properties (e.g., space group, unit cell parameters) could be determined using tools like SHELXL for refinement and SHELXT for automated structure solution . Software suites such as WinGX and ORTEP facilitate molecular visualization and geometry analysis, critical for comparing bond lengths, angles, and packing interactions with analogs .

Biological Activity

2,4-Dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a compound with significant potential in pharmacological applications, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 1203238-99-6

This compound functions primarily as a PDE4 inhibitor. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes including inflammation and immune responses. By inhibiting PDE4, this compound enhances cAMP levels, leading to reduced inflammatory cell activation and potential therapeutic benefits in respiratory and inflammatory diseases .

Anti-inflammatory Effects

Research indicates that PDE4 inhibitors are effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds similar to this compound have shown significant efficacy in reducing airway hyperreactivity and eosinophil activity in animal models .

Case Studies

A study on related compounds demonstrated that PDE4 inhibitors could significantly decrease inflammation markers in ovalbumin-induced asthmatic mice models. The results indicated a dose-dependent reduction in airway hyperreactivity with effective doses ranging around 18.3 mg/kg .

Another investigation into the structure-activity relationship (SAR) of similar benzene-sulfonamide derivatives highlighted their potential as COX-2 inhibitors. Although not directly tested on our compound of interest, these findings suggest that modifications to the sulfonamide group can enhance anti-inflammatory properties .

In Vitro Studies

In vitro assays have shown that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. For example, related benzene-sulfonamide derivatives demonstrated IC₅₀ values significantly lower than 1 μM against pancreatic cancer cells . This suggests that this compound may also possess anticancer properties worth exploring.

Summary of Biological Activities

Activity TypeEffectivenessReference
PDE4 InhibitionHigh
Anti-inflammatorySignificant
COX-2 InhibitionModerate
Anticancer PotentialPromising

Q & A

Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthetic batches?

  • Methodological Answer :
  • In-Process Controls (IPC) : Monitor reaction completion via inline FTIR or HPLC at intermediate stages.
  • Specifications : Set acceptance criteria for purity (>98% by HPLC), residual solvents (<500 ppm via GC), and polymorphic form (via PXRD) .

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